molecular formula C13H16N4O2 B11985642 1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, ethyl ester CAS No. 89607-71-6

1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, ethyl ester

Cat. No.: B11985642
CAS No.: 89607-71-6
M. Wt: 260.29 g/mol
InChI Key: DMDLMTDOGVTQTA-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, ethyl ester is a chemical compound with the molecular formula C13H16N4O2 and a molecular weight of 260.29200. It is known for its unique structure, which includes an indole core substituted with a triazenyl group and an ethyl ester moiety .

Preparation Methods

The synthesis of 1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, ethyl ester typically involves the reaction of 1H-indole-2-carboxylic acid with 3,3-dimethyl-1-triazenyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The triazenyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components, resulting in various biological effects. The indole core may also contribute to its activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, ethyl ester can be compared with other similar compounds, such as:

    1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, propyl ester: Similar structure but with a propyl ester group.

    1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, butyl ester: Similar structure but with a butyl ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

89607-71-6

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

ethyl 3-(dimethylaminodiazenyl)-1H-indole-2-carboxylate

InChI

InChI=1S/C13H16N4O2/c1-4-19-13(18)12-11(15-16-17(2)3)9-7-5-6-8-10(9)14-12/h5-8,14H,4H2,1-3H3

InChI Key

DMDLMTDOGVTQTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)N=NN(C)C

Origin of Product

United States

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